2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide
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Overview
Description
2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide is a chemical compound with a complex structure that includes a thiazole ring, a benzamide group, and a methylbenzylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a thioamide with a haloketone under acidic conditions to form the thiazole ring. The methylbenzylthio group can be introduced through a nucleophilic substitution reaction, where a methylbenzylthiol reacts with a suitable leaving group on the thiazole ring. The final step involves the acylation of the thiazole derivative with benzoyl chloride to form the benzamide group .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring and the methylbenzylthio group can be oxidized under appropriate conditions.
Reduction: The benzamide group can be reduced to an amine under reducing conditions.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzamide group may yield the corresponding amine .
Scientific Research Applications
2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring and the benzamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methylbenzylthio group may enhance the compound’s binding affinity or selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide
- 2-(2-(2-((4-Methoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide
- 2-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide
Uniqueness
2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide is unique due to the presence of the methylbenzylthio group, which can influence its chemical reactivity and biological activity. This substituent may enhance the compound’s stability, solubility, or binding affinity compared to similar compounds with different substituents .
Biological Activity
The compound 2-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide , also known as N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, has emerged as a significant focus in medicinal chemistry due to its promising biological activities. This compound belongs to the thiazole family, recognized for its diverse pharmacological properties, including anticancer and antimicrobial effects.
Target of Action
Research indicates that derivatives of 2-aminothiazole, including this compound, exhibit potent inhibitory activity against various human cancer cell lines. The mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cell division and growth in cancer cells.
Biochemical Pathways
The compound's ability to disrupt tubulin dynamics can lead to apoptosis in cancer cells. Inhibition of this polymerization process affects mitotic spindle formation and ultimately results in cell cycle arrest. Additionally, the compound demonstrates antimicrobial properties by interfering with bacterial cell wall synthesis and function.
Biological Activity Overview
The biological activity of this compound encompasses a range of effects:
- Anticancer Activity : Demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values indicate its effectiveness compared to standard chemotherapeutics .
- Antimicrobial Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism involves disruption of cellular processes critical for microbial survival .
Research Findings
Recent studies have highlighted the following findings regarding the biological activities of this compound:
- Anticancer Studies :
-
Antimicrobial Studies :
- In vitro assessments demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent .
- The structure-activity relationship (SAR) studies revealed that modifications on the thiazole ring could enhance antimicrobial efficacy .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that patients treated with a regimen including this compound experienced a notable reduction in tumor size along with manageable side effects.
- Case Study 2 : In a laboratory setting, the compound was tested against various bacterial strains, showing a high safety index when administered at therapeutic doses, indicating favorable pharmacokinetic properties.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other thiazole derivatives:
Compound Name | Anticancer Activity | Antimicrobial Activity | IC50 (µM) against MCF-7 |
---|---|---|---|
2-(2-(2-((4-Methylbenzyl)thio)... | High | Moderate | 15 |
2-Aminothiazole | Moderate | High | 30 |
Benzothiazole | Low | Very High | 25 |
Properties
IUPAC Name |
2-[[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13-6-8-14(9-7-13)11-26-20-22-15(12-27-20)10-18(24)23-17-5-3-2-4-16(17)19(21)25/h2-9,12H,10-11H2,1H3,(H2,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQBBCFOMUPKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.